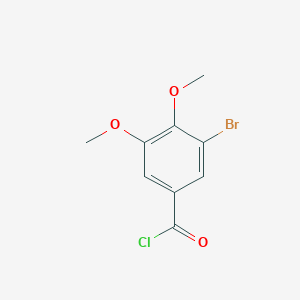

3-Bromo-4,5-dimethoxybenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4,5-dimethoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGVJKUDUKULDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)Cl)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3 Bromo 4,5 Dimethoxybenzoyl Chloride

Direct Synthesis Routes for 3-Bromo-4,5-dimethoxybenzoyl Chloride

Direct synthetic routes to this compound typically begin with the corresponding benzoic acid, which already possesses the desired substitution pattern on the aromatic ring.

The most common and straightforward method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. wikipedia.org Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficacy and the convenient removal of byproducts (HCl and SO₂), which are gaseous.

A typical procedure involves refluxing the precursor, 2-bromo-4,5-dimethoxybenzoic acid, with an excess of thionyl chloride. chemicalbook.com The reaction proceeds for several hours, after which the excess thionyl chloride is removed under vacuum. chemicalbook.com To ensure complete removal, the crude product is often azeotroped with a solvent like toluene. chemicalbook.com This process yields the desired 2-bromo-4,5-dimethoxybenzoyl chloride as an oil, often in quantitative yield, which can be used in subsequent steps without further purification. chemicalbook.com Similar protocols are employed for other substituted benzoic acids, such as the synthesis of 3,4-dimethoxybenzoyl chloride, where 3,4-dimethoxybenzoic acid is treated with thionyl chloride in the presence of a catalyst like N,N-Dimethylformamide (DMF). google.com

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-4,5-dimethoxybenzoic acid | Thionyl chloride | Reflux, 3 hours | 2-Bromo-4,5-dimethoxybenzoyl chloride | Quantitative | chemicalbook.com |

| 3,4-Dimethoxybenzoic acid | Thionyl chloride, N,N-Dimethylformamide (DMF) | Room temperature, 8 hours | 3,4-Dimethoxybenzoyl chloride | 82.8% | google.com |

While converting a pre-functionalized benzoic acid is common, an alternative strategy involves installing the bromo and methoxy (B1213986) groups onto a simpler benzoyl chloride scaffold. This approach is less frequent due to the high reactivity of the acyl chloride group, which may not be compatible with many bromination or methoxylation conditions. However, the principles of electrophilic aromatic substitution are central to such strategies.

Regioselective bromination of aromatic rings is dictated by the directing effects of existing substituents. Methoxy groups are strongly activating and ortho-, para-directing. Therefore, in a dimethoxy-substituted ring, the position of bromination can be controlled. For instance, the bromination of 3,4-dimethoxyphenyl derivatives often leads to substitution at the 2- or 6-position, depending on the reaction conditions and other substituents present. nih.goverowid.org The bromination of bis(3,4-dimethoxyphenyl)methanone (B3032734) can result in mono, di, tri, or tetra-brominated products depending on the conditions employed. nih.gov

Synthesis of Related Bromo-Dimethoxyaryl Building Blocks and Their Interconversion

Bromo-dimethoxyphenylacetic acids are valuable intermediates. Their synthesis is typically achieved through the regioselective bromination of a methoxy-substituted phenylacetic acid. A well-documented example is the synthesis of 3-bromo-4-methoxyphenylacetic acid. nih.gov In this reaction, 4-methoxyphenylacetic acid is treated with bromine in acetic acid. nih.gov The methoxy group directs the incoming bromine to the ortho position (C-3), yielding the desired product in high yield (84%). nih.gov The product can then be purified by recrystallization. nih.gov

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxyphenylacetic acid | Bromine | Acetic acid | Room temperature, 1 hour | 3-Bromo-4-methoxyphenylacetic acid | 84% | nih.gov |

Bromo-dimethoxybenzyl alcohols and their corresponding bromides are key precursors for more complex molecules. The synthesis often starts from a substituted benzoic acid. For example, 2-bromo-4,5-dimethoxybenzoic acid can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) to yield 2-bromo-4,5-dimethoxybenzyl alcohol. rsc.org

The resulting benzyl (B1604629) alcohol can then be converted into the more reactive benzyl bromide. One common method is the Appel reaction, which uses carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). rsc.org Another approach involves reacting the alcohol with phosphorus tribromide (PBr₃). mdpi.comgoogle.com These benzyl bromides are versatile intermediates for introducing the bromo-dimethoxybenzyl moiety into other molecules. google.com

| Reaction Step | Starting Material | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Reduction | 2-Bromo-4,5-dimethoxybenzoic acid | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 2-Bromo-4,5-dimethoxybenzyl alcohol | rsc.org |

| Bromination | 2-Bromo-4,5-dimethoxybenzyl alcohol | Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | Tetrahydrofuran (THF) | 2-Bromo-4,5-dimethoxybenzyl bromide | rsc.org |

| Bromination | 2,6-Dimethoxybenzyl alcohol | Phosphorus tribromide (PBr₃) | Diethyl ether | 2,6-Dimethoxybenzyl bromide | mdpi.com |

Bromo-dimethoxybenzaldehydes are fundamental building blocks that can be converted into the target benzoic acid, benzoyl chloride, or other derivatives. A common route to these aldehydes is the direct electrophilic bromination of a dimethoxybenzaldehyde precursor. For instance, 2-bromo-4,5-dimethoxybenzaldehyde (B182550) can be synthesized by reacting 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) with bromine in methanol (B129727). erowid.org This method has been shown to produce the desired product in high yields of 90-92%. erowid.org

Alternatively, N-bromosuccinimide (NBS) can be used as a brominating agent. The synthesis of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) is achieved by treating 2,3-dimethoxybenzaldehyde (B126229) with NBS in DMF. scielo.br This reaction proceeds over 48 hours and yields the product as a white powder. scielo.br

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Bromine | Methanol | 2-Bromo-4,5-dimethoxybenzaldehyde | 90-92% | erowid.org |

| 2,3-Dimethoxybenzaldehyde | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 6-Bromo-2,3-dimethoxybenzaldehyde | 60% | scielo.br |

| 2,5-Dimethoxybenzaldehyde | Bromine | Glacial acetic acid | 4-Bromo-2,5-dimethoxybenzaldehyde | 56% | chemicalbook.com |

Chemical Reactivity and Transformation Studies of 3 Bromo 4,5 Dimethoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The cornerstone of 3-Bromo-4,5-dimethoxybenzoyl chloride's reactivity is the nucleophilic acyl substitution pathway. masterorganicchemistry.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon. This addition is followed by the elimination of the chloride ion, which is an excellent leaving group, resulting in the formation of a new acyl compound. youtube.commasterorganicchemistry.com This two-step addition-elimination mechanism is characteristic of acyl halide reactivity. masterorganicchemistry.com

Amidation: this compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. This reaction, often performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, proceeds efficiently to neutralize the hydrogen chloride (HCl) byproduct. hud.ac.uk The reaction is typically conducted in an aprotic solvent. A general procedure involves adding the amine and a base to a cooled solution of the acyl chloride in a solvent like Cyrene™, followed by warming to room temperature. hud.ac.uk

Reaction with Primary Amines: Forms secondary amides.

Reaction with Secondary Amines: Forms tertiary amides.

Esterification: Similarly, the reaction of this compound with alcohols or phenols yields the corresponding esters. This transformation is also typically carried out in the presence of a base (e.g., pyridine) to scavenge the generated HCl. The high reactivity of the acyl chloride allows for the esterification of even sterically hindered alcohols. researchgate.net

| Nucleophile Type | Example Nucleophile | Product Class | General Conditions |

|---|---|---|---|

| Primary Amine | Aniline | Secondary Amide | Aprotic solvent, base (e.g., triethylamine), 0°C to rt |

| Secondary Amine | Pyrrolidine | Tertiary Amide | Aprotic solvent, base (e.g., triethylamine), 0°C to rt |

| Alcohol | Ethanol | Ester | Aprotic solvent, base (e.g., pyridine) |

| Water | H₂O | Carboxylic Acid | Hydrolysis (often uncatalyzed) |

Beyond simple amides and esters, this compound is a precursor for a wide range of other substituted benzoyl derivatives. Its high reactivity makes it a key building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai For example, a related compound, 3,4,5-trimethoxybenzoyl chloride, is a known intermediate for various biologically active molecules. ontosight.ai The reaction with a carboxylate salt (the conjugate base of a carboxylic acid) would lead to the formation of an acid anhydride. masterorganicchemistry.com

Reduction and Oxidation Chemistry

The carbonyl group of this compound can be reduced to yield either an aldehyde or a primary alcohol, depending on the reducing agent employed.

Reduction to Alcohol: Strong, non-selective reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the acyl chloride completely to the corresponding primary alcohol, 3-Bromo-4,5-dimethoxybenzyl alcohol. The reaction typically proceeds rapidly and requires an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

Reduction to Aldehyde: The selective reduction of an acyl chloride to an aldehyde requires a milder, more controlled reducing agent. The Rosenmund reduction, which utilizes catalytic palladium on barium sulfate (B86663) (Pd/BaSO₄) poisoned with sulfur or quinoline (B57606) under a hydrogen atmosphere, is a classic method for this transformation. Alternatively, hindered hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃) can achieve this partial reduction at low temperatures, preventing over-reduction to the alcohol.

The term "oxidation" in this context typically refers to the hydrolysis of the acyl chloride to its parent carboxylic acid. Acyl chlorides represent a high oxidation state of the carbonyl carbon. They react readily with water, often without the need for a catalyst, in a nucleophilic acyl substitution reaction where water acts as the nucleophile. youtube.com This hydrolysis reaction yields 3-Bromo-4,5-dimethoxybenzoic acid and HCl. youtube.comscbt.com While not a formal oxidation in the sense of increasing the oxidation number of the carbon skeleton, it is the pathway to the corresponding carboxylic acid.

Carbon-Carbon Bond Forming Reactions

This compound is an excellent electrophile for forming new carbon-carbon bonds, a critical step in the synthesis of more complex molecular frameworks.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), this compound can acylate aromatic compounds. youtube.commasterorganicchemistry.comkhanacademy.org In this electrophilic aromatic substitution reaction, the Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion (or a related complex). youtube.comyoutube.com This electrophile is then attacked by an electron-rich aromatic ring, leading to the formation of a diaryl ketone. The methoxy (B1213986) groups on the benzoyl chloride ring are electron-donating and would influence the reactivity, but the primary reaction occurs at the acyl chloride function.

Reaction with Organometallic Reagents: Acyl chlorides react with various organometallic reagents to form ketones.

Organocuprates (Gilman Reagents): Lithium diorganocopper reagents (R₂CuLi) are particularly useful for this transformation. They are soft nucleophiles that readily add to the acyl chloride but are generally unreactive towards the resulting ketone product, thus preventing a second addition that would lead to a tertiary alcohol. This provides a high-yield synthesis of ketones.

Organocadmium and Organozinc Reagents: These reagents are also mild enough to react with acyl chlorides to produce ketones without significant side reactions.

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Amidation | R₂NH, Base | Tertiary Amide |

| Esterification | R'OH, Base | Ester |

| Hydrolysis | H₂O | Carboxylic Acid |

| Reduction (Full) | LiAlH₄, then H₂O workup | Primary Alcohol |

| Reduction (Partial) | LiAl(Ot-Bu)₃H or H₂/Pd-BaSO₄ (Rosenmund) | Aldehyde |

| Friedel-Crafts Acylation | Arene, AlCl₃ | Diaryl Ketone |

| Ketone Synthesis | R'₂CuLi (Gilman Reagent) | Ketone |

Friedel-Crafts Type Acylations and Related Additions (e.g., with Alkynes)

This compound is a versatile reagent for the introduction of the 3-bromo-4,5-dimethoxybenzoyl group onto aromatic and other unsaturated systems through Friedel-Crafts type reactions. wikipedia.orgmasterorganicchemistry.com This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion. masterorganicchemistry.comyoutube.com The acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a diaryl ketone. wikipedia.orgkhanacademy.org Unlike Friedel-Crafts alkylation, the acylation reaction is generally not prone to poly-acylation because the resulting ketone is less reactive than the starting aromatic compound. organic-chemistry.org

The reactivity of this compound in these reactions is influenced by the electronic effects of its substituents. The two methoxy groups (-OCH₃) are electron-donating, which can slightly reduce the electrophilicity of the acylium ion. Conversely, the bromine atom is an electron-withdrawing group, which can enhance the reactivity.

A notable application of this reactivity is in the synthesis of chalcones, which are precursors to flavonoids and possess a wide range of biological activities. nih.govresearchgate.net In a typical synthesis, this compound would first undergo a Friedel-Crafts acylation with an appropriate aromatic substrate to form a substituted acetophenone. This ketone can then be condensed with a benzaldehyde (B42025) derivative in a Claisen-Schmidt condensation to yield the target chalcone. researchgate.netnih.govjetir.org

The table below illustrates representative yields for the synthesis of various chalcones, demonstrating the utility of acylation reactions in building complex molecular scaffolds. nih.govresearchgate.net

| Compound Synthesized | Starting Materials | Reaction Type | Reported Yield (%) |

|---|---|---|---|

| (E)-3-(4-chlorophenyl)-1-o-tolylprop-2-en-1-one | 4-chlorobenzaldehyde, 2-methylacetophenone | Claisen-Schmidt Condensation | 60.00 |

| (E)-1,3-bis(3-bromophenyl)prop-2-en-1-one | 3-bromobenzaldehyde, 3-bromoacetophenone | Claisen-Schmidt Condensation | 60.51 |

| (E)-3-(4-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | 4-bromobenzaldehyde, 3-chloroacetophenone | Claisen-Schmidt Condensation | 74.38 |

| 4'-bromo-4-methoxychalcone | 4-bromoacetophenone, 4-methoxybenzaldehyde | Claisen-Schmidt Condensation | High (not specified) |

Metal-Catalyzed Coupling Reactions Utilizing the Acyl Chloride Moiety

The acyl chloride functional group of this compound is an excellent electrophile for various metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. mdpi.comwikipedia.org This reaction allows for the formation of a carbon-carbon bond between the acyl chloride and a terminal alkyne, yielding an alkynyl ketone (ynone). mdpi.commdpi.com The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base like triethylamine. mdpi.comresearchgate.net

The general mechanism for the Sonogashira coupling involves the oxidative addition of the acyl chloride to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper salt, and base), and subsequent reductive elimination to yield the ynone and regenerate the Pd(0) catalyst. wikipedia.org

The Sonogashira coupling of acyl chlorides is a powerful tool in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.comwikipedia.org Aromatic and heteroaromatic acyl chlorides react smoothly with various terminal alkynes to afford the corresponding ynones in good to excellent yields. mdpi.com The reactivity can be influenced by the electronic nature of the substituents on the benzoyl chloride.

Below is a table showing the yields of various ynones synthesized via Sonogashira coupling of different benzoyl chlorides with phenylacetylene, illustrating the general efficiency of this transformation. mdpi.com

| Acyl Chloride | Alkyne | Catalyst System | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | Phenylacetylene | Pd-salen complex | 98 |

| 4-Methoxybenzoyl chloride | Phenylacetylene | Pd-salen complex | 95 |

| 4-Nitrobenzoyl chloride | Phenylacetylene | Pd-salen complex | 96 |

| 4-Methylbenzoyl chloride | Phenylacetylene | Pd-salen complex | 94 |

It is important to note that this compound possesses two potential sites for cross-coupling: the acyl chloride and the aryl bromide. By carefully selecting the catalyst and reaction conditions, it is possible to achieve chemoselective coupling at either position. For instance, the acyl Sonogashira coupling can often be performed at lower temperatures, preserving the aryl bromide for subsequent coupling reactions like Suzuki or Heck couplings. researchgate.net

Mechanistic Investigations of Reactivity

Kinetics and Mechanisms of Solvolysis in Binary Solvent Systems

The solvolysis of benzoyl chlorides is highly sensitive to both substituent electronic effects and the properties of the solvent medium. nih.gov The mechanism of these reactions can range from a unimolecular Sₙ1 pathway, involving the formation of an acylium ion intermediate, to a bimolecular Sₙ2 pathway, involving nucleophilic attack by the solvent on the carbonyl carbon. koreascience.kr The specific pathway taken by this compound is influenced by the electronic nature of its substituents and the ionizing power and nucleophilicity of the solvent. rsc.org

The Grunwald-Winstein equation is a linear free-energy relationship used to quantify the effect of the solvent on solvolysis rates and to provide insight into the reaction mechanism. wikipedia.orgacs.org The extended form of the equation is:

log(k/k₀) = lN + mY

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the substrate to solvent nucleophilicity (N).

m is the sensitivity of the substrate to solvent ionizing power (Y). wikipedia.org

For benzoyl chlorides, a high m value (close to 1.0) is indicative of an Sₙ1 mechanism with significant charge separation in the transition state. A significant l value suggests a greater degree of nucleophilic participation from the solvent, characteristic of an Sₙ2 mechanism. researchgate.net

The table below presents Grunwald-Winstein parameters for the solvolysis of related benzoyl chlorides, which helps to frame the expected behavior of this compound. researchgate.net

| Substrate | l value | m value | Proposed Mechanism |

|---|---|---|---|

| Piperonyloyl chloride | 0.30 | 0.71 | Sₙ1 / dissociative Sₙ2 |

| 4-Methoxybenzoyl chloride | - | ~0.8 | Sₙ1 |

| Benzoyl chloride | ~0.5 | ~0.5 | Sₙ2 |

Role in Domino and Cascade Reactions for Complex Chemical Architectures

This compound is a valuable building block for domino and cascade reactions due to its multiple, orthogonally reactive functional groups. A domino or cascade reaction is a process in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates, leading to a rapid increase in molecular complexity.

The presence of both a highly reactive acyl chloride and a less reactive aryl bromide on the same molecule allows for sequential, selective transformations. For example, a synthetic strategy could involve an initial reaction at the acyl chloride site, followed by a subsequent transformation at the aryl bromide position.

A hypothetical cascade sequence could be designed as follows:

Initial Acylation/Coupling: this compound could first undergo a Sonogashira coupling with a terminal alkyne. This step would be performed under conditions that selectively react with the acyl chloride moiety while leaving the aryl bromide intact. This would form a bromo-substituted ynone.

Intramolecular Cyclization/Coupling: The resulting ynone could then be subjected to conditions that trigger a second reaction at the aryl bromide site. For instance, a palladium-catalyzed intramolecular Heck reaction or a Sonogashira-type cyclization could be envisioned if the alkyne substrate was appropriately designed. This would lead to the formation of a complex polycyclic architecture in a two-step, one-pot sequence.

This strategic combination of reactivities allows for the efficient construction of complex molecules that would otherwise require lengthy, multi-step syntheses. The ability to perform an acylation or acyl coupling, followed by a Suzuki, Heck, or Buchwald-Hartwig coupling at the aryl bromide site, makes this compound a powerful tool for building diverse chemical libraries and complex target molecules.

Applications in Advanced Organic Synthesis

Construction of Polycyclic Aromatic and Heteroaromatic Systems

The synthesis of polycyclic aromatic and heteroaromatic frameworks is a cornerstone of modern organic chemistry, often leading to materials with unique electronic properties or potent biological activities. 3-Bromo-4,5-dimethoxybenzoyl chloride has demonstrated its utility in the efficient assembly of such systems.

A novel and efficient one-pot domino reaction for the synthesis of phenanthrene (B1679779) derivatives has been developed utilizing a palladium/norbornadiene-catalyzed system. While the specific use of this compound is not explicitly detailed, a closely related analogue, 2-bromo-4,5-dimethoxybenzoyl chloride, has been successfully employed in this transformation. wikipedia.org This reaction proceeds through a cascade of ortho-C–H activation, decarbonylation, and a retro-Diels–Alder reaction.

The general mechanism involves the oxidative addition of an aryl iodide to a Pd(0) complex, followed by the insertion of norbornadiene. Subsequent ortho-C–H activation leads to the formation of a palladacycle, which then undergoes oxidative addition with the ortho-bromobenzoyl chloride to form a Pd(IV) intermediate. Reductive elimination and subsequent steps lead to the final phenanthrene product. wikipedia.org This methodology is notable for its high efficiency, broad substrate scope, and the ability to construct complex phenanthrene skeletons in a single operation. wikipedia.orgresearchgate.net A gram-scale synthesis has been demonstrated, highlighting the potential for this reaction in larger-scale applications. wikipedia.org

Table 1: Key Features of the Palladium/Norbornadiene-Catalyzed Synthesis of Phenanthrene Derivatives

| Feature | Description |

| Catalyst System | Palladium acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand (e.g., PPh₃) |

| Key Reagents | Aryl iodides, ortho-bromobenzoyl chlorides, norbornadiene |

| Reaction Type | One-pot domino reaction |

| Key Steps | ortho-C–H activation, decarbonylation, retro-Diels–Alder reaction |

| Advantages | High yields, broad substrate compatibility, shorter reaction times |

Substituted isoquinolines are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and pharmaceuticals. nih.govresearchgate.net The synthesis of these molecules often involves the construction of the isoquinoline (B145761) core from acyclic precursors. While direct application of this compound in well-known named reactions for isoquinoline synthesis like the Bischler-Napieralski or Pomeranz-Fritsch reactions is not extensively documented in readily available literature, its structural motifs are relevant to these pathways.

The Bischler-Napieralski reaction, for instance, involves the cyclization of β-arylethylamides in the presence of a dehydrating agent to form 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines. The electron-donating methoxy (B1213986) groups on the aromatic ring of a precursor derived from this compound would facilitate the key intramolecular electrophilic aromatic substitution step in this reaction.

Similarly, the Pomeranz-Fritsch reaction provides access to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. A benzaldehyde (B42025) derivative corresponding to this compound could serve as a starting material in this synthesis, leading to substituted isoquinolines.

Precursor for Advanced Heterocyclic Compounds

Beyond its direct use in forming aromatic systems, this compound can be envisioned as a precursor for more complex heterocyclic scaffolds that are central to medicinal chemistry and drug discovery.

Tetrahydroisoquinolines are a core structural unit in a vast array of alkaloids and synthetic molecules with significant biological activities. researchgate.netresearchgate.net The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.

A β-arylethylamine derived from 3-bromo-4,5-dimethoxybenzoic acid (the carboxylic acid precursor to the title compound) would be an excellent substrate for the Pictet-Spengler reaction. The electron-rich nature of the aromatic ring, due to the two methoxy groups, would strongly favor the intramolecular cyclization step, leading to the efficient formation of the tetrahydroisoquinoline scaffold. This scaffold can then be further elaborated into more complex molecules through various chemical transformations. researchgate.net

Thiazolidinediones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, particularly as scaffolds for the development of antidiabetic agents. The synthesis of functionalized thiazolidinediones often involves the Knoevenagel condensation of an aldehyde with 2,4-thiazolidinedione.

While a direct reaction using this compound is not the typical route, a related compound, 3-(2-bromo-4,5-dimethoxybenzyl)thiazolidine-2,4-dione, has been synthesized and characterized. This highlights the incorporation of the bromo-dimethoxy-phenyl moiety into the thiazolidinedione framework. The synthesis of such compounds generally involves the reaction of a substituted benzyl (B1604629) halide with the thiazolidinedione core. A synthetic route could be devised where this compound is first reduced to the corresponding benzyl alcohol and then converted to the benzyl halide, which can subsequently be used to alkylate the thiazolidinedione ring.

Intermediate for Specialized Chemical Synthesis

The combination of a reactive acyl chloride, a modifiable bromine atom, and electron-donating methoxy groups makes this compound a versatile intermediate for specialized chemical synthesis. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The acyl chloride functionality provides a ready handle for the formation of amide, ester, and ketone linkages.

This dual reactivity allows for the construction of complex molecular architectures in a stepwise and controlled manner. For example, the acyl chloride could first be used to form an amide bond with a desired amine, and the bromine atom could subsequently be used in a palladium-catalyzed cross-coupling reaction to introduce an additional layer of molecular complexity. This strategic approach is invaluable in the synthesis of targeted molecules for various applications, including pharmaceuticals and materials science.

Development of Tailored Benzamide (B126) Derivatives for Chemical Research

This compound serves as a crucial activated precursor for the synthesis of a wide array of substituted benzamides. The benzamide functional group is a significant structural motif in medicinal chemistry and chemical biology. The reactivity of the acyl chloride group allows for a straightforward coupling reaction with various primary and secondary amines to form a stable amide bond. researchgate.netresearchgate.net This reaction provides a versatile and efficient method for generating libraries of novel benzamide compounds.

The synthesis strategy involves the reaction of this compound with a selected amine, often at room temperature or with gentle heating. researchgate.net This method is valued for its flexibility and applicability to a diverse range of amine-containing molecules. nanobioletters.com By systematically varying the amine component, researchers can create tailored benzamide derivatives with specific functionalities. These derivatives are then used in screening programs to identify compounds with desired biological or material properties. The bromo and dimethoxy substituents on the aromatic ring provide specific steric and electronic properties, which can be crucial for molecular recognition and binding affinity in biological systems. The preparation of such bromo-substituted compounds is considered an important challenge in organic chemistry for generating pharmaceutically active benzamides. researchgate.net

Below is a representative table of potential benzamide derivatives that can be synthesized from this compound for research applications.

| Amine Reactant | Resulting Benzamide Derivative | Potential Research Application |

| Aniline | N-phenyl-3-bromo-4,5-dimethoxybenzamide | Precursor for substituted ligands |

| Piperidine | (3-bromo-4,5-dimethoxyphenyl)(piperidin-1-yl)methanone | Molecular probe for receptor binding studies |

| Benzylamine | N-benzyl-3-bromo-4,5-dimethoxybenzamide | Intermediate for natural product synthesis |

| 4-Fluoroaniline | N-(4-fluorophenyl)-3-bromo-4,5-dimethoxybenzamide | Development of enzyme inhibitors |

Fabrication of Bromophenol Analogues and Their Derivatives

Bromophenols are a class of compounds originally isolated from marine organisms, such as red algae, and are known to exhibit a range of important biological activities, including anticancer, antidiabetic, and antimicrobial properties. mdpi.com Synthetic organic chemistry plays a vital role in producing these natural products and their analogues in the laboratory to enable further study and development.

This compound acts as a key starting material for the synthesis of intermediates used to construct complex bromophenol structures. While not always used in its acyl chloride form directly in the final coupling steps, it is a precursor to essential building blocks. For instance, the benzoyl chloride can be readily reduced to the corresponding alcohol, (2-bromo-4,5-dimethoxyphenyl)methanol. This alcohol can then be used in further synthetic transformations, such as Friedel-Crafts-type reactions, to couple with other aromatic rings, building the diaryl methane (B114726) core structure common to many bioactive bromophenols. mdpi.com Subsequent demethylation of the methoxy groups is a common strategy to yield the final bioactive phenol (B47542) derivatives. mdpi.com This synthetic route allows for the creation of novel bromophenol analogues that are not found in nature, expanding the chemical space for drug discovery. nih.gov

The following table highlights examples of bromophenol derivatives and their reported biological significance, representing targets for which this compound can serve as a precursor.

| Compound Name | Class | Reported Biological Significance |

| 5,5′-methylenebis(3,4-dibromobenzene-1,2-diol) | Natural Bromophenol | Anti-cancer activity. mdpi.com |

| 3,4-dibromo-5-(2-bromo-6-(ethoxymethyl)-3,4-dihydroxybenzyl)benzene-1,2-diol | Natural Bromophenol | Antidiabetic activity. mdpi.com |

| 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol | Synthetic Analogue | Potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor. nih.gov |

| 1-Bromo-2-(4-bromo-2,5-dimethoxybenzyl)-4,5-dimethoxybenzene | Synthetic Intermediate | Precursor for novel bromophenol synthesis. mdpi.com |

Role in the Synthesis of Pharmaceutical Impurities

In the context of pharmaceutical manufacturing, an impurity is any component present in the active pharmaceutical ingredient (API) that is not the desired chemical entity. researchgate.net The control of impurities is a critical issue for the pharmaceutical industry, governed by strict guidelines from regulatory bodies like the International Conference on Harmonization (ICH). researchgate.net Impurities can arise from various sources, including the manufacturing process itself, such as unreacted starting materials, by-products from side reactions, or subsequent degradation products. researchgate.netresearchgate.net

When this compound is used as a reagent in the synthesis of a drug substance, it can become a source of process-related impurities. If the reaction to produce the API does not proceed to completion, residual this compound can remain in the final product as an unreacted starting material impurity. ucc.ie

Furthermore, due to its high reactivity, the acyl chloride is susceptible to hydrolysis if it comes into contact with water during the manufacturing or work-up process. This hydrolysis reaction would convert it back to its corresponding carboxylic acid, 3-Bromo-4,5-dimethoxybenzoic acid, which would then constitute another process-related impurity. It could also potentially react with other components or solvents to generate additional, unintended by-products. researchgate.net Identifying, quantifying, and controlling these potential impurities is a crucial part of the process development for any new pharmaceutical candidate to ensure its safety and quality. ucc.ie

The table below classifies potential impurities that could arise from the use of this compound in a pharmaceutical synthesis.

| Impurity Name | Impurity Type | Origin |

| This compound | Unreacted Starting Material | Incomplete chemical reaction during API synthesis. |

| 3-Bromo-4,5-dimethoxybenzoic acid | Hydrolysis Product | Reaction of the benzoyl chloride with residual water. |

| Methyl 3-bromo-4,5-dimethoxybenzoate | By-product | Reaction of the benzoyl chloride with methanol (B129727) if used as a solvent. |

Mechanistic and Computational Investigations Pertaining to 3 Bromo 4,5 Dimethoxybenzoyl Chloride and Its Derivatives

Reaction Mechanism Elucidation

The primary reaction pathway for benzoyl chlorides is nucleophilic acyl substitution. The mechanism of this reaction can, however, vary significantly depending on the nature of the substituents on the benzene (B151609) ring, the nucleophile, and the solvent system. For substituted benzoyl chlorides, the reaction can proceed through a spectrum of mechanisms, including a dissociative SN1-like pathway, an associative SN2-like pathway, or a concerted process.

The transition state in nucleophilic acyl substitution on a benzoyl chloride is a critical determinant of the reaction's kinetics and stereochemical outcome, particularly when chiral centers are involved. In a typical SN2-like mechanism, the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The formation of this intermediate is often the rate-determining step. The transition state for this step involves the partial formation of a bond with the incoming nucleophile and the partial breaking of the carbon-oxygen double bond.

For a molecule like 3-bromo-4,5-dimethoxybenzoyl chloride, the geometry of the transition state will be influenced by the electronic and steric effects of the substituents. The bromo and dimethoxy groups will affect the stability of the developing negative charge on the oxygen atom in the tetrahedral intermediate.

While this compound itself is achiral, its reactions with chiral nucleophiles can lead to the formation of diastereomeric products. The stereochemical control in such reactions would be dictated by the facial selectivity of the nucleophilic attack on the carbonyl carbon. The approach of the nucleophile would be influenced by the steric hindrance posed by the substituents on the benzoyl ring and any chiral auxiliaries present.

In the absence of direct studies on this compound, insights can be drawn from related systems. For instance, in the reaction of chiral sulfur ylides with chiral aldehydes, it has been observed that the stereochemistry of the newly formed stereogenic centers is controlled by the reagent and the substrate. This highlights the intricate interplay of steric and electronic factors in determining the stereochemical outcome of a reaction.

The substituents on the aromatic ring play a pivotal role in dictating the reaction pathway and regioselectivity of benzoyl chloride derivatives. The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—modulates the electrophilicity of the carbonyl carbon.

In this compound, we have a combination of substituents with opposing electronic effects. The two methoxy (B1213986) groups (-OCH3) at positions 4 and 5 are electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect), with the resonance effect generally being dominant. The bromine atom at position 3 is an electron-withdrawing group through a strong inductive effect (-I effect) and a weak electron-donating effect through resonance (+M effect).

The position of the substituents is also crucial. The 4,5-dimethoxy substitution pattern provides significant electron donation to the ring. The 3-bromo substituent will exert a strong electron-withdrawing inductive effect due to its proximity to the reaction center.

The regioselectivity of reactions involving the aromatic ring of this compound, such as in Friedel-Crafts reactions, would be directed by the activating methoxy groups. Methoxy groups are known to be ortho- and para-directing. researchgate.net Given the substitution pattern, electrophilic attack would be expected to occur at the positions ortho and para to the methoxy groups that are not already substituted.

Computational Chemistry and Molecular Modeling

Computational chemistry provides a powerful tool for predicting and understanding the behavior of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these investigations. ncert.nic.in

DFT calculations can be used to predict various parameters that correlate with the reactivity of this compound. These include the calculation of atomic charges, frontier molecular orbital (HOMO-LUMO) energies, and the molecular electrostatic potential (MEP).

The charge on the carbonyl carbon is a direct indicator of its electrophilicity; a more positive charge suggests a higher reactivity towards nucleophiles. The HOMO-LUMO energy gap is another important parameter, where a smaller gap generally implies higher reactivity. The MEP map can visually represent the electron-rich and electron-poor regions of the molecule, identifying the likely sites for nucleophilic and electrophilic attack.

Thermodynamic parameters such as the enthalpy and Gibbs free energy of reaction can also be calculated for reactions involving this compound. These calculations can help in determining the feasibility and spontaneity of a reaction.

For analogous dimethoxybenzene derivatives, DFT calculations have been used to analyze their electronic properties, including HOMO and LUMO energy levels and energy gaps, which in turn provide insights into their thermodynamic stability. nih.govresearchgate.net

Computational modeling allows for the detailed study of reaction intermediates and transition states that may be difficult to observe experimentally. For the nucleophilic acyl substitution reaction of this compound, the structure and energy of the tetrahedral intermediate and the transition states leading to and from it can be calculated.

By mapping the potential energy surface of the reaction, the activation energies for different possible pathways can be determined, providing a deeper understanding of the reaction mechanism. This can help in elucidating whether the reaction is likely to proceed through a stepwise or concerted mechanism. For instance, DFT calculations have been employed to investigate the mechanisms of substitution of carbonyl compounds with a neutral nucleophile like pyridine.

The conformation of this compound can influence its reactivity. The orientation of the benzoyl chloride group relative to the benzene ring, as well as the orientation of the methoxy groups, can have steric and electronic consequences.

Computational methods can be used to determine the most stable conformation of the molecule by calculating the energies of different rotational isomers (rotamers). For substituted benzoyl chlorides, it has been shown that the planarity of the benzoyl group can be affected by the presence of bulky ortho substituents, which can, in turn, affect the conjugation of the carbonyl group with the aromatic ring and thus its reactivity. For this compound, the bromine atom at the 3-position is ortho to the carbonyl group and could potentially influence the planarity of the system.

Advanced Analytical and Spectroscopic Characterization in Research of 3 Bromo 4,5 Dimethoxybenzoyl Chloride and Its Derivatives

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula, serving as a definitive confirmation of its identity. For 3-Bromo-4,5-dimethoxybenzoyl chloride (C₉H₈BrClO₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern that further confirms the compound's identity. HRMS is frequently used to confirm the structure of novel brominated compounds synthesized in research. rsc.orgresearchgate.net

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular "fingerprint" that can be used for structural elucidation.

For this compound, the EI-MS spectrum is expected to show:

A Molecular Ion Peak (M⁺·): This peak corresponds to the intact molecule and will exhibit a complex isotopic pattern due to the natural abundance of bromine and chlorine isotopes.

Key Fragmentation Pathways: The primary fragmentation involves the cleavage of the weakest bonds. A common fragmentation for acyl chlorides is the loss of the chlorine radical, leading to a strong signal for the 3-bromo-4,5-dimethoxybenzoyl cation ([M-Cl]⁺). nih.gov Subsequent loss of carbon monoxide (CO) from this cation would yield the 3-bromo-4,5-dimethoxyphenyl cation. libretexts.org Other potential fragmentations include the loss of a methyl radical (-CH₃) from a methoxy (B1213986) group or the loss of the entire acyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of this compound and for identifying and quantifying its derivatives in complex mixtures. nih.govresearchwithrowan.com

In a typical application, a sample is injected into an LC system where the target compound is separated from impurities or other reaction components on a column. The eluent from the column is then introduced into the mass spectrometer, which provides mass data for the separated components. This allows for the confirmation of the molecular weight of the main peak, verifying its identity, while also detecting any impurities present in the sample. chromatographyonline.com Benzoyl chloride derivatization is a widely used technique to improve the LC-MS analysis of various small molecules, highlighting the importance of LC-MS in studying the reactions and applications of compounds like this compound. nih.govresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules, providing direct information about the functional groups present. Through the absorption of infrared radiation, specific bonds within a molecule vibrate at characteristic frequencies, offering a unique molecular fingerprint.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl Stretching Frequencies)

Infrared (IR) spectroscopy is particularly effective for identifying the key functional groups within this compound and its derivatives. The most prominent and diagnostic absorption band for this class of compounds is the carbonyl (C=O) stretch of the acyl chloride group. This vibration typically appears in a distinct region of the spectrum, largely free from other interfering absorptions.

The position of the C=O stretching frequency is sensitive to the electronic environment of the carbonyl group. In unsubstituted benzoyl chloride, this band is observed around 1773 cm⁻¹. For substituted benzoyl chlorides, the frequency can shift depending on the nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups generally decrease it.

In the case of this compound, the molecule contains one electron-withdrawing bromine atom and two electron-donating methoxy groups. The net effect of these substituents influences the precise location of the carbonyl absorption. By comparing with related structures, a predictive range can be established. For example, the carbonyl stretch in 3,5-dimethoxybenzoyl chloride, which contains two electron-donating groups, is found in the gas phase spectrum. In another example, a derivative synthesized from a related substituted benzaldehyde (B42025), 3-chloro-4-methyl-substituted isobutyl phenylcyanoacrylate, shows a strong C=O stretching band at 1717 cm⁻¹. researchgate.net

Other significant bands in the IR spectrum of this compound include C-O stretching for the methoxy groups, C-Br stretching, and various aromatic C-C and C-H vibrations. These absorptions collectively confirm the presence of all constituent functional groups.

Table 1: Typical Infrared Absorption Frequencies for Benzoyl Chloride and Related Compounds

| Compound/Functional Group | Characteristic Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Benzoyl Chloride | C=O Stretch | ~1773 |

| 4-Chlorobenzoyl Chloride | C=O Stretch | ~1772 |

| 3,5-Dimethoxybenzoyl Chloride | C=O Stretch | Not specified in search results |

| Aromatic C-O Stretch (Methoxy) | Asymmetric & Symmetric | 1250-1000 |

| C-Cl Stretch (Acyl Chloride) | C-Cl Stretch | 900-650 |

| C-Br Stretch | C-Br Stretch | 700-500 |

Chromatographic Methods

Chromatography is indispensable for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction. High-performance liquid chromatography and thin-layer chromatography are two of the most common methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound and for separating it from starting materials, byproducts, or degradation products. Reversed-phase HPLC (RP-HPLC) is frequently the method of choice.

A typical RP-HPLC method for a related compound, 3-Bromo-4,5-dimethoxybenzaldehyde, utilizes a C18 or similar nonpolar stationary phase. sielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727), and an aqueous component, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.comsielc.com Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophoric activity.

By analyzing a sample, the purity can be determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. This liquid chromatography method can be scaled for the preparative separation and isolation of impurities. sielc.comsielc.com

Table 2: Example HPLC Method Parameters for a Related Compound (3-Bromo-4,5-dimethoxybenzaldehyde)

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Application | Purity assessment, separation, pharmacokinetics |

Data based on a method for a structurally similar benzaldehyde derivative. sielc.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Isolation

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of organic reactions involving this compound. sigmaaldrich.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) at different time points, the consumption of reactants and the formation of products can be visualized.

A suitable solvent system (eluent) is chosen to achieve good separation between the starting material and the product. For instance, in a reaction involving the related 2-bromo-4,5-dimethoxybenzaldehyde (B182550), a hexane-ethyl acetate (B1210297) (7:3) mixture was used as the eluent. The spots are visualized under UV light or by staining with a chemical agent. The relative mobility of a compound is described by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A change in the TLC profile, such as the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value, indicates that the reaction is proceeding.

Elemental Analysis and Crystallographic Studies

Confirming the fundamental atomic composition of a newly synthesized compound is a critical step in its characterization. Elemental analysis provides a direct measure of the mass percentages of the constituent elements.

CHNSO Analysis for Empirical Formula Validation

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a destructive technique used to determine the mass percentages of these elements in a sample. The analysis can be extended to include sulfur (S) or oxygen (O). The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed empirical formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For derivatives of this compound, this technique is crucial for validating that the desired chemical transformation has occurred and that the final product has the correct molecular formula. For example, in the synthesis of a series of substituted phenylcyanoacrylates, elemental analysis was used to confirm the structures.

Table 3: Example Elemental Analysis Data for a Derivative Compound (Isobutyl 3-chloro-4-methoxyphenylcyanoacrylate)

| Element | Theoretical % (Calculated for C₁₅H₁₆ClNO₂) | Experimental % (Found) |

|---|---|---|

| Carbon (C) | 64.97 | 65.74 |

| Hydrogen (H) | 5.81 | 5.74 |

| Nitrogen (N) | 5.04 | 5.15 |

Data from a study on related substituted phenylcyanoacrylates, demonstrating the application of the technique. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

The fundamental principle of XRD involves directing a beam of X-rays onto a single crystal. The electrons of the atoms within the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions. This phenomenon produces a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and subsequently determine the precise location of each atom.

For derivatives of this compound, XRD analysis elucidates the spatial orientation of the bromo and dimethoxy substituents on the benzene (B151609) ring, as well as the conformation of the benzoyl chloride group. This information is critical for structure-activity relationship (SAR) studies, where the biological activity of a series of compounds is correlated with their three-dimensional structures.

A study on a related compound, 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione, provides insight into the type of detailed structural information that can be obtained via XRD. nih.govresearchgate.net The analysis revealed a monoclinic crystal system with the space group P21/c. researchgate.net The dihedral angle between the aromatic rings was determined to be 67.29 (19)°. nih.govresearchgate.net Furthermore, the study detailed specific bond lengths, such as the C—Br bond distances, which were found to be 1.872 (5) Å and 1.897 (4) Å, reflecting the electronic environment of the respective rings. nih.gov The methoxy groups were observed to be nearly coplanar with their attached benzene ring. nih.govresearchgate.net

The crystal packing of this derivative was shown to be influenced by a combination of weak π–π stacking interactions, C—H⋯O hydrogen bonding, and Br⋯Br halogen bonding. nih.govresearchgate.net Such detailed knowledge of the solid-state architecture is crucial for understanding the physicochemical properties of the material, including solubility, melting point, and stability. While this data is for a related biphenyl (B1667301) derivative, it exemplifies the depth of structural understanding achievable through single-crystal X-ray diffraction for complex brominated and methoxylated aromatic compounds.

The crystallographic data for 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione is summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₀Br₂O₄ |

| Formula Weight | 418.04 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5173 (6) |

| b (Å) | 17.0650 (12) |

| c (Å) | 9.8251 (7) |

| α (°) | 90 |

| β (°) | 109.154 (3) |

| γ (°) | 90 |

| Volume (ų) | 1349.31 (17) |

| Z | 4 |

| Radiation Type | Mo Kα |

| Temperature (K) | 100 (2) |

This detailed structural information, obtainable through X-ray diffraction, is fundamental for the rational design of new derivatives of this compound with tailored properties for various research applications.

Future Research Directions and Perspectives on 3 Bromo 4,5 Dimethoxybenzoyl Chloride

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of benzoyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which raise environmental and safety concerns. orgoreview.comlibretexts.orgresearchgate.net Future research will likely focus on developing greener and more sustainable methods for the synthesis of 3-Bromo-4,5-dimethoxybenzoyl chloride.

One promising avenue is the exploration of solvent-free acylation strategies. For the related isomer, 5-bromo-2,4-dimethoxybenzoyl chloride, a method involving the direct refluxing of the corresponding benzoic acid with thionyl chloride under a nitrogen atmosphere has been reported to significantly reduce solvent waste while maintaining high yields. smolecule.com Similar solvent-free approaches or the use of bio-based solvents like Cyrene™ could be investigated for the synthesis of this compound, aligning with the principles of green chemistry. rsc.org

Moreover, catalytic methods that avoid stoichiometric activating agents are highly desirable. Research into novel catalytic systems, potentially involving solid-supported reagents or new catalytic cycles, could lead to more efficient and environmentally benign syntheses. The development of one-pot procedures starting from more readily available precursors, bypassing the isolation of the intermediate benzoic acid, would also represent a significant advancement in the sustainable production of this compound.

Development of Expanded Applications in Catalysis and Materials Science

While substituted benzoyl chlorides are known intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals, the specific applications of this compound in catalysis and materials science remain largely unexplored. wikipedia.orggunjalindustries.com Future research should aim to leverage its unique electronic and steric properties in these advanced fields.

In catalysis, this compound could serve as a precursor for novel ligands in organometallic chemistry. The bromo- and methoxy-substituents offer sites for further functionalization, allowing for the fine-tuning of the electronic and steric environment of a metal center. This could lead to the development of catalysts with enhanced activity, selectivity, or stability for a variety of organic transformations.

In materials science, this compound can be envisioned as a monomer or cross-linking agent in the synthesis of high-performance polymers. Acyl chlorides are known to react with diols and diamines to form polyesters and polyamides, respectively. researchgate.net The presence of the bromo- and dimethoxy- groups could impart desirable properties such as flame retardancy, altered solubility, and specific optical or electronic characteristics to the resulting polymers. Research into the polymerization of this and related monomers could open up new classes of materials with tailored functionalities.

| Potential Application Area | Research Focus | Desired Outcome |

| Catalysis | Synthesis of novel ligands from this compound. | Catalysts with improved performance for specific organic reactions. |

| Materials Science | Use as a monomer or cross-linker in polymerization reactions. | High-performance polymers with enhanced properties (e.g., flame retardancy, specific solubility). |

| Organic Synthesis | A building block for complex molecular architectures. | Efficient synthesis of novel organic compounds with potential biological or material applications. |

Advanced Mechanistic Studies on Electrophilic and Nucleophilic Pathways

A deeper understanding of the reactivity of this compound can be achieved through advanced mechanistic studies of its participation in both electrophilic and nucleophilic reactions.

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution, where a nucleophile replaces the chloride. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds through a tetrahedral intermediate. vanderbilt.edu For this compound, the interplay between the electron-withdrawing bromine and electron-donating methoxy (B1213986) groups on the rate and selectivity of this reaction warrants detailed investigation. Kinetic studies, computational modeling, and isotopic labeling experiments could elucidate the electronic and steric effects of the substituents on the stability of the tetrahedral intermediate and the transition states involved.

Furthermore, the benzene (B151609) ring itself can undergo electrophilic aromatic substitution. masterorganicchemistry.comwikipedia.org The directing effects of the bromo, and particularly the two methoxy groups, in concert with the deactivating acyl chloride group, will determine the regioselectivity of further substitution. Mechanistic studies in this area would provide valuable predictive power for the synthesis of more complex, polysubstituted aromatic compounds derived from this starting material.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and reactions of this compound into flow chemistry and automated platforms represents a significant step towards more efficient, safer, and scalable chemical production. researchgate.net Flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, which can be particularly advantageous for highly reactive species like acyl chlorides. researchgate.net

Future research could focus on developing continuous-flow processes for the synthesis of this compound itself. This would involve optimizing the reaction conditions for a flow setup, potentially enabling higher yields and purity while minimizing reaction times and waste.

Subsequently, the in-line utilization of the synthesized this compound in multi-step automated synthesis sequences could be explored. This approach avoids the isolation and handling of the reactive intermediate, improving safety and efficiency. Such platforms could be programmed to rapidly generate libraries of derivatives for applications in drug discovery or materials science, accelerating the pace of research and development. The development of robust and reliable flow protocols for reactions involving this compound would be a key enabler for its broader adoption in both academic and industrial research.

Q & A

Q. Optimization Factors :

- Temperature Control : Maintain 0–5°C during chlorination to minimize side reactions.

- Solvent Selection : Use dry dichloromethane (DCM) or toluene to enhance reaction efficiency.

- Purity Monitoring : Confirm intermediates via TLC or HPLC to ensure minimal byproduct formation.

Advanced: What mechanistic insights exist for nucleophilic acyl substitution reactions involving this compound?

Answer:

this compound undergoes nucleophilic acyl substitution due to the electrophilic carbonyl carbon. Key mechanistic considerations:

- Activation : The electron-withdrawing bromine and methoxy groups enhance electrophilicity, facilitating attack by nucleophiles (e.g., amines, alcohols).

- Steric Effects : The 4,5-dimethoxy substituents may hinder nucleophilic access, requiring polar aprotic solvents (e.g., DMF) to improve reactivity .

- Leaving Group Stability : Chloride departure is favored due to resonance stabilization of the resulting acylium ion.

Methodological Validation : Kinetic studies using NMR or IR spectroscopy can track reaction progress and identify rate-determining steps .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm substitution patterns and functional groups. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with bromine and methoxy substituents .

- FTIR : Identify the carbonyl stretch (C=O) at ~1770–1800 cm⁻¹ and C-Br vibrations at ~600–700 cm⁻¹.

- Elemental Analysis : Verify molecular formula (C₉H₈BrClO₃) with <1% deviation.

- Mass Spectrometry (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 293.4) and fragmentation patterns .

Advanced: How does the compound’s stability vary under different experimental conditions?

Answer:

Stability Challenges :

- Hydrolysis : Susceptible to moisture, forming 3-bromo-4,5-dimethoxybenzoic acid. Store under inert gas (N₂/Ar) at –20°C .

- Thermal Decomposition : Above 40°C, decomposition occurs via cleavage of the methoxy groups, detected by GC-MS.

Methodological Assessment : - Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) and HPLC to quantify degradation products under stress conditions (e.g., 70°C, 75% humidity) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- GHS Hazards : Skin corrosion (Category 1B), severe eye damage (Category 1) .

- PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols.

Advanced: What role does this compound play in synthesizing bioactive molecules?

Answer:

It serves as a key intermediate in antimicrobial agents (e.g., Brodimoprim derivatives) . Applications include:

- Amide Coupling : React with amines to form benzamide scaffolds.

- Heterocyclic Synthesis : Used in thiazolidinone derivatives (e.g., 357655-06-2) via condensation reactions .

Case Study : In Brodimoprim synthesis, the acyl chloride reacts with aminopyrimidine under Schotten-Baumann conditions .

Basic: What solvents and reaction conditions optimize its reactivity in nucleophilic substitutions?

Answer:

- Solvents : Anhydrous THF, DCM, or DMF (for polar aprotic environments).

- Catalysts : Add 4-dimethylaminopyridine (DMAP) to accelerate reactions with sterically hindered nucleophiles.

- Stoichiometry : Use 1.2 equivalents of nucleophile to ensure complete conversion .

Advanced: How can HPLC or LC-MS methods be developed to quantify this compound in complex mixtures?

Answer:

- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% formic acid.

- Detection : UV at 254 nm (methoxy groups enhance absorbance) or ESI-MS in positive ion mode .

Validation : Assess linearity (R² > 0.995), LOD (≤0.1 µg/mL), and recovery rates (98–102%) per ICH guidelines.

Basic: What storage conditions prevent decomposition of this compound?

Answer:

- Temperature : Store at –20°C in amber vials to avoid light-induced degradation.

- Atmosphere : Seal under argon with molecular sieves (3Å) to absorb moisture .

- Shelf Life : Stable for 6–12 months when stored properly.

Advanced: How can computational modeling predict its reactivity in drug-target interactions?

Answer:

- DFT Calculations : Use Gaussian 16 to map electrostatic potential surfaces, identifying electrophilic hotspots (e.g., carbonyl carbon).

- Molecular Docking : Simulate binding with bacterial dihydrofolate reductase (DHFR) to design Brodimoprim analogs .

- MD Simulations : Assess stability of acyl-enzyme intermediates under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.